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Compound of Interest

Compound Name:
Morpholino(3-

nitrophenyl)methanone

Cat. No.: B1296131 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the spectroscopic data for the compound

Morpholino(3-nitrophenyl)methanone. The document compiles available experimental data

for Proton Nuclear Magnetic Resonance (¹H NMR), Infrared (IR) Spectroscopy, and Gas

Chromatography-Mass Spectrometry (GC-MS). While experimental Carbon-13 Nuclear

Magnetic Resonance (¹³C NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic data are not

readily available in the cited literature, this guide provides predicted values and expected

spectral features based on the known chemical structure. Detailed experimental protocols for

each spectroscopic technique are also presented to aid in the reproduction and verification of

the data. This guide is intended to be a valuable resource for researchers in medicinal

chemistry, organic synthesis, and drug development.

Chemical Structure and Properties
IUPAC Name: morpholin-4-yl-(3-nitrophenyl)methanone

Molecular Formula: C₁₁H₁₂N₂O₄

Molecular Weight: 236.22 g/mol
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CAS Number: 26162-90-3

Spectroscopic Data
The following sections present the available and predicted spectroscopic data for

Morpholino(3-nitrophenyl)methanone. All experimental data is sourced from Reddy et al.

unless otherwise specified.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Data

The proton NMR spectrum was recorded on a 500 MHz instrument using deuterated

chloroform (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million

(ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

8.930 d 1H Aromatic C-H

8.42 dd 1H Aromatic C-H

8.41 dd 1H Aromatic C-H

7.69 dd 1H Aromatic C-H

3.64 t 4H Morpholine -CH₂-O-

3.41 t 4H Morpholine -CH₂-N-

Table 1: ¹H NMR spectroscopic data for Morpholino(3-nitrophenyl)methanone.[1]

2.1.2. ¹³C NMR Data (Predicted)

Experimental ¹³C NMR data for Morpholino(3-nitrophenyl)methanone was not found in the

searched literature. The following table provides predicted chemical shifts based on the

analysis of similar structures and standard chemical shift ranges for the functional groups

present. The spectrum is expected to show 7 distinct signals corresponding to the carbon

atoms in the molecule.
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Predicted Chemical Shift (δ) ppm Assignment

~168 Carbonyl (C=O)

~148 Aromatic C-NO₂

~137 Aromatic C-C=O

~130 Aromatic C-H

~127 Aromatic C-H

~124 Aromatic C-H

~122 Aromatic C-H

~67 Morpholine -CH₂-O-

~48, ~43 Morpholine -CH₂-N-

Table 2: Predicted ¹³C NMR chemical shifts for Morpholino(3-nitrophenyl)methanone.

Infrared (IR) Spectroscopy
The IR spectrum was recorded using a KBr pellet method. The main absorption bands (ν) are

reported in reciprocal centimeters (cm⁻¹).

Wavenumber (cm⁻¹) Functional Group Assignment

3080 Aromatic C-H stretch

1774 Carbonyl (C=O) stretch

1643 Aromatic C=C stretch

1614 Aromatic C=C stretch

1582 Aromatic C=C stretch

1526 Asymmetric N-O stretch (NO₂)

1382 Symmetric N-O stretch (NO₂)
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Table 3: IR spectroscopic data for Morpholino(3-nitrophenyl)methanone.[1]

Mass Spectrometry (MS)
The mass spectrum was obtained using Gas Chromatography-Mass Spectrometry (GC-MS).

The major fragment ions are reported as mass-to-charge ratios (m/z).

m/z Assignment

235 [M-H]⁻ (Molecular ion peak - 1)

205 [M-NO]⁻

189 [M-NO₂]⁻

150 [M-C₄H₈NO]⁻

134 [M-C₄H₈NO₂]⁻

104 [C₇H₄O]⁺

76 [C₆H₄]⁺

56 [C₃H₄O]⁺

28 [CO]⁺

Table 4: GC-MS data for Morpholino(3-nitrophenyl)methanone.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy (Predicted)
Experimental UV-Vis data for Morpholino(3-nitrophenyl)methanone was not found. Based on

the presence of the nitrophenyl and benzoyl chromophores, the compound is expected to

exhibit characteristic absorptions in the UV region.

Predicted λmax (nm) Electronic Transition Chromophore

~250-280 π → π Nitrophenyl group

~300-330 n → π Carbonyl group
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Table 5: Predicted UV-Vis absorption maxima for Morpholino(3-nitrophenyl)methanone.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Synthesis of Morpholino(3-nitrophenyl)methanone
The compound was synthesized by reacting 3-nitrobenzoyl chloride with morpholine. In a flask

equipped with a magnetic stirrer, 3-nitrobenzoyl chloride (0.1 mol) is dissolved in diethyl ether

at 25 °C. Morpholine (0.22 mol) is then added slowly over 1 hour, maintaining the temperature

between 25-30 °C. The reaction mixture is stirred for an additional hour at 30 °C. The resulting

morpholine hydrochloride salt is removed by filtration. The filtrate is concentrated under

vacuum to yield the crude product, which is then purified by column chromatography.[1]

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 500 MHz spectrometer.

Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second,

and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, operating

at a frequency of 125 MHz. A proton-decoupled pulse sequence is used to simplify the

spectrum to singlets for each unique carbon atom. Typical parameters include a 30° pulse

width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Due to the

low natural abundance of ¹³C, several hundred to several thousand scans are typically

required.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
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and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic

press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹, with a resolution of 4

cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically

subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent

such as dichloromethane or ethyl acetate.

GC Separation: A small volume of the solution (typically 1 µL) is injected into the GC system.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column

(e.g., a 30 m DB-5 column). The column temperature is programmed to ramp from a low

initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to separate the

components of the mixture.

MS Detection: As the compound elutes from the GC column, it enters the mass

spectrometer. The molecules are ionized, typically by electron impact (EI) at 70 eV. The

resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., a quadrupole) and detected.

UV-Vis Spectroscopy
Sample Preparation: A stock solution of the compound is prepared in a UV-transparent

solvent, such as ethanol or acetonitrile. A series of dilutions are then made to obtain

concentrations that will give absorbance values within the linear range of the

spectrophotometer (typically 0.1 to 1.0).

Data Acquisition: The spectrophotometer is first blanked using the pure solvent in a quartz

cuvette. The sample solution is then placed in the cuvette, and the absorbance is measured

over a wavelength range of approximately 200-800 nm. The wavelength of maximum

absorbance (λmax) is recorded.
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Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of Morpholino(3-nitrophenyl)methanone.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Morpholino(3-
nitrophenyl)methanone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296131#spectroscopic-data-of-morpholino-3-
nitrophenyl-methanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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